molecular formula C23H21N3O5S B2574140 N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 922010-20-6

N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2574140
CAS No.: 922010-20-6
M. Wt: 451.5
InChI Key: CRMRCXLRKKDNJJ-UHFFFAOYSA-N
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Description

This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Synthesis Analysis

The synthesis of this compound involves a solution of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate in THF (Tetrahydrofuran), MeOH (Methanol), and water .


Molecular Structure Analysis

The molecular formula of this compound is C21H16N2O3. The molecular weight is 344.37.

Scientific Research Applications

Synthesis and Antimicrobial PropertiesSeveral studies have focused on the synthesis of novel compounds with potential antimicrobial properties. For example, Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives to evaluate their antimicrobial activity against various bacterial and fungal strains (Baviskar, Khadabadi, & Deore, 2013). Such research indicates the interest in developing novel antimicrobial agents, which could include the synthesis and evaluation of compounds like "N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide."

Drug Design and Molecular Docking

The exploration of sulfonamide derivatives for antimalarial and potential COVID-19 applications, as discussed by Fahim and Ismael (2021), involves computational calculations and molecular docking studies (Fahim & Ismael, 2021). This research highlights the utility of computational methods in assessing the reactivity and potential biological activity of novel compounds, suggesting a pathway for investigating the compound .

Synthesis and Application Towards Drug-Like Small Molecules

Das et al. (2019) discussed the synthesis of dibenzo[b,e]azepin-6-ones and sultam derivatives via a palladium-catalyzed reaction, illustrating the chemical versatility of dibenzazepin derivatives (Das et al., 2019). This work could serve as a reference for synthetic strategies and potential applications of "this compound" in developing drug-like molecules.

Enzyme Inhibition Studies

Research on sulfonamides incorporating benzodioxane and acetamide moieties for enzyme inhibition, as conducted by Abbasi et al. (2019), offers insights into the potential biological activities and applications of similar compounds in pharmacology (Abbasi et al., 2019).

Mechanism of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . This makes it useful in the treatment of various central nervous system disorders.

Properties

IUPAC Name

N-[3-methyl-4-[(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-14-12-16(24-15(2)27)9-11-22(14)32(29,30)25-17-8-10-20-18(13-17)23(28)26(3)19-6-4-5-7-21(19)31-20/h4-13,25H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMRCXLRKKDNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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